molecular formula C12H19N3O4S B5368337 1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide

1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B5368337
M. Wt: 301.36 g/mol
InChI Key: DQEOKBFMWSUHDP-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety and the ethylsulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule. Common reagents include halides and alkoxides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the oxazole and piperidine derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The ethylsulfonyl group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole and sulfonamide groups but differs in the piperidine moiety.

    N-(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar in structure but with a methanesulfonamide group instead of an ethylsulfonyl group.

    N-(5-Methyl-1,2-oxazol-3-yl)carbonyl-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-(3S)-2-oxopyrrolidin-3-yl}pent-3-en-2-yl}-L-leucinamide: A more complex molecule with additional peptide chains and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-20(17,18)15-6-4-5-10(8-15)12(16)13-11-7-9(2)19-14-11/h7,10H,3-6,8H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOKBFMWSUHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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